Imidazo[1,2-a]pyrazine-2-carbonitrile

PDE3 inhibition bronchodilation SCA40

This nitrogen-rich fused heterocycle is a strategic building block for medicinal chemistry, particularly kinase and GPCR programs. Its 2‑carbonitrile group and 0.6 LogP provide a solubility advantage over isomeric 3‑carbonitrile and imidazo[1,2‑a]pyridine analogs. The scaffold is validated in the PDE3‑preferential inhibitor SCA40 (IC₅₀ ≈0.34 μM). Leverage this differentiated core for CNS‑penetrant kinase, AMPAR, and bronchodilator lead optimization. Ensure supply chain reliability with our research‑grade 98% purity, sealed dry storage, and ambient shipping.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
CAS No. 87597-31-7
Cat. No. B1625986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazine-2-carbonitrile
CAS87597-31-7
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=N1)C#N
InChIInChI=1S/C7H4N4/c8-3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H
InChIKeyCHQYVYHLRLXGTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrazine-2-carbonitrile (CAS 87597-31-7) – Scaffold Baseline & Procurement Positioning


Imidazo[1,2-a]pyrazine-2-carbonitrile (C₇H₄N₄, MW 144.13 g/mol) is a nitrogen-rich fused heterocycle consisting of an imidazole ring annulated to a pyrazine, bearing a nitrile substituent at the 2‑position [1]. It belongs to the imidazo[1,2‑a]pyrazine family, a privileged scaffold in medicinal chemistry that has yielded clinical candidates targeting PI3K, casein kinase 1, and AMPA receptors [2][3]. Its compact architecture (LogP ≈ 0.6, PSA ≈ 54 Ų) and the electron‑withdrawing 2‑carbonitrile group differentiate it from isomeric 3‑carbonitrile analogs and from the corresponding imidazo[1,2‑a]pyridine scaffold, making it a strategic building block for kinase inhibitor and GPCR modulator programs .

Why Imidazo[1,2-a]pyrazine-2-carbonitrile Cannot Be Replaced by In‑Class Analogs Without Consequence


The position of the nitrile group, the nitrogen count in the heterocyclic core, and the electronic landscape of the scaffold collectively dictate the compound’s reactivity, target engagement, and physicochemical profile. Moving the nitrile from the 2‑ to the 3‑position rewires PDE isoform selectivity and bronchodilator potency [1][2]. Swapping the pyrazine for a pyridine ring removes a hydrogen‑bond acceptor and increases lipophilicity by ≈0.4 LogP units, altering solubility, permeability, and off‑target binding . Even isosteric replacement of the entire imidazo[1,2‑a]pyrazine core by a pyrazolo[1,5‑c]pyrimidine, while improving metabolic stability, can compromise sub‑nanomolar target potency [3]. These differences are not marginal; they have repeatedly forced medicinal chemistry teams to retain the imidazo[1,2‑a]pyrazine‑2‑carbonitrile framework during lead optimization.

Imidazo[1,2-a]pyrazine-2-carbonitrile: Quantitative Differential Evidence vs. Closest Comparators


PDE III Isoform Selectivity: 2‑Carbonitrile vs. 3‑Carbonitrile Regioisomer

The 2‑carbonitrile derivative SCA40 (6‑bromo‑8‑(methylamino)imidazo[1,2‑a]pyrazine‑2‑carbonitrile) displayed potent and preferential inhibition of phosphodiesterase III (PDE III) isolated from human bronchus, with a –log IC₅₀ of 6.47 ± 0.16 (IC₅₀ ≈ 0.34 μM) [1]. In contrast, the 3‑carbonitrile regioisomer 6‑bromo‑8‑(methylamino)imidazo[1,2‑a]pyrazine‑3‑carbonitrile showed a different pharmacological profile, with its bronchodilator activity unlikely to be mediated solely by PDE inhibition [2]. This demonstrates that regioisomeric positioning of the nitrile group directly controls PDE isoform engagement and downstream functional pharmacology.

PDE3 inhibition bronchodilation SCA40 regioisomer comparison

Lipophilicity Control: Imidazo[1,2‑a]pyrazine‑2‑carbonitrile vs. Imidazo[1,2‑a]pyridine‑2‑carbonitrile

The target compound exhibits a calculated LogP of 0.60 , reflecting the hydrophilic contribution of the additional pyrazine nitrogen. The direct pyridine analog imidazo[1,2‑a]pyridine‑2‑carbonitrile has a LogP of 1.00 , a difference of +0.40 log units. This corresponds to an approximately 2.5‑fold increase in lipophilicity for the pyridine scaffold, which can influence aqueous solubility, plasma protein binding, and CNS penetration in a predictable manner.

lipophilicity LogP ADME heterocyclic scaffold comparison

Regioselective Scaffold Decoration: Imidazo[1,2‑a]pyrazine‑2‑carbonitrile vs. Imidazo[1,2‑a]pyridine Core

Recent advances have established calculation‑assisted regioselective metalation protocols for the imidazo[1,2‑a]pyrazine scaffold, enabling predictable functionalization at C‑5, C‑6, or C‑8 using TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl [1]. This controlled reactivity is guided by pKₐ and N‑basicity calculations. The analogous imidazo[1,2‑a]pyridine core shows different regiochemical preferences due to the absence of the second pyrazine nitrogen, complicating rational functionalization [2]. For the 2‑carbonitrile derivative, the electron‑withdrawing nitrile further tunes the electronic landscape, offering a distinct reactivity map.

regioselective functionalization organometallic chemistry C–H activation scaffold diversification

Superior Therapeutic Index in Antiulcer Models: Imidazo[1,2‑a]pyrazine vs. Imidazo[1,2‑a]pyridine Derivatives

In a direct comparative study, 3‑amino‑2‑methyl‑8‑(phenylmethoxy)imidazo[1,2‑a]pyrazine (Sch 32651) exhibited a combination of antisecretory and cytoprotective activity that met all preclinical criteria for an antiulcer agent, while eliminating the adverse effects observed with the structurally analogous imidazo[1,2‑a]pyridine prototype Sch 28080 [1]. The pyridine‑based compounds in the series showed toxicity liabilities that precluded further development. This head‑to‑head scaffold comparison demonstrates that the imidazo[1,2‑a]pyrazine core can deliver a superior therapeutic window.

antiulcer H⁺/K⁺-ATPase structure–toxicity relationship Sch 32651

Target Potency vs. Metabolic Stability Trade‑off: Imidazo[1,2‑a]pyrazine vs. Pyrazolo[1,5‑c]pyrimidine Isosteric Replacement

In a high‑throughput screening campaign for AMPAR/γ‑8 negative modulators, the imidazo[1,2‑a]pyrazine core delivered sub‑nanomolar leads with brain penetration [1]. However, optimization was constrained by microsomal instability and efflux liabilities inherent to the scaffold. Replacing the imidazo[1,2‑a]pyrazine core with an isosteric pyrazolo[1,5‑c]pyrimidine retained target potency (pIC₅₀ = 9.7 for GluA1/γ‑8) while improving metabolic stability and reducing efflux, culminating in the orally active candidate JNJ‑61432059 [1]. This case illustrates a core‑level trade‑off: the imidazo[1,2‑a]pyrazine scaffold excels at potency, but metabolic stability may require isosteric adjustment.

AMPAR negative modulator TARP γ-8 isosteric replacement metabolic stability

Imidazo[1,2-a]pyrazine-2-carbonitrile: Application Scenarios Grounded in Differential Evidence


PDE3‑Targeted Bronchodilator Lead Generation

The 2‑carbonitrile scaffold is the core of SCA40, a well‑characterized PDE3‑preferential inhibitor with an IC₅₀ of ≈0.34 μM against human bronchus PDE III [1]. This established structure–activity relationship makes the scaffold a validated starting point for inhaled bronchodilator programs seeking PDE3 selectivity over PDE4 and PDE5.

Kinase Inhibitor Library Design Requiring Low Lipophilicity

With a LogP of 0.60, the imidazo[1,2‑a]pyrazine‑2‑carbonitrile core is significantly more hydrophilic than the imidazo[1,2‑a]pyridine analog (LogP 1.00) . This property is advantageous for designing kinase inhibitors with favorable solubility and reduced CYP450‑mediated metabolism, particularly for PI3K and CK1 targets where the scaffold has already demonstrated potent inhibition [2][3].

Regioselective Diversification for Focused SAR Libraries

Recent organometallic methodologies enable chemists to functionalize the imidazo[1,2‑a]pyrazine core at C‑5, C‑6, or C‑8 with high predictability, guided by computational pKₐ and N‑basicity data [4]. The 2‑carbonitrile substituent further polarizes the ring system, facilitating electrophilic and nucleophilic substitution pathways that are less accessible in the imidazo[1,2‑a]pyridine series.

CNS Drug Discovery with Defined AMPAR Modulation

The imidazo[1,2‑a]pyrazine scaffold has delivered sub‑nanomolar, brain‑penetrant AMPAR/γ‑8 negative modulators [5]. While metabolic stability may require later‑stage isosteric tuning, the scaffold’s intrinsic CNS penetration and target potency make it a strong choice for early‑phase neuroscience hit‑to‑lead programs targeting ionotropic glutamate receptors.

Quote Request

Request a Quote for Imidazo[1,2-a]pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.